Cas no 2680859-73-6 (benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate)

benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-28286869
- 2680859-73-6
- benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate
- benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate
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- インチ: 1S/C15H16N4O2/c1-11-14(12(2)19(18-11)9-8-16)17-15(20)21-10-13-6-4-3-5-7-13/h3-7H,9-10H2,1-2H3,(H,17,20)
- InChIKey: ZZDCSLYTCOBZRM-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC1C(C)=NN(CC#N)C=1C)=O
計算された属性
- 精确分子量: 284.12732577g/mol
- 同位素质量: 284.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 400
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 79.9Ų
benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286869-0.1g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 0.1g |
$1157.0 | 2023-09-08 | ||
Enamine | EN300-28286869-0.5g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 0.5g |
$1262.0 | 2023-09-08 | ||
Enamine | EN300-28286869-1.0g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 1g |
$1315.0 | 2023-05-24 | ||
Enamine | EN300-28286869-5.0g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 5g |
$3812.0 | 2023-05-24 | ||
Enamine | EN300-28286869-5g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 5g |
$3812.0 | 2023-09-08 | ||
Enamine | EN300-28286869-10g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 10g |
$5652.0 | 2023-09-08 | ||
Enamine | EN300-28286869-2.5g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 2.5g |
$2576.0 | 2023-09-08 | ||
Enamine | EN300-28286869-0.05g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 0.05g |
$1104.0 | 2023-09-08 | ||
Enamine | EN300-28286869-1g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 1g |
$1315.0 | 2023-09-08 | ||
Enamine | EN300-28286869-0.25g |
benzyl N-[1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamate |
2680859-73-6 | 0.25g |
$1209.0 | 2023-09-08 |
benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamateに関する追加情報
Introduction to Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate (CAS No. 2680859-73-6)
Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate, with the chemical identifier CAS No. 2680859-73-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of a benzyl group, a cyano methyl moiety, and a carbamate functional group, contribute to its unique chemical reactivity and potential biological functions.
The pyrazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets due to its rigid bicyclic structure and electron-rich nature. The substitution pattern in Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate enhances its potential as a pharmacophore. The 3,5-dimethyl substituents provide steric bulk and electronic modulation, while the N-1-(cyanomethyl) group introduces a polarizability that can influence binding interactions with biological receptors.
In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific combination of functional groups in Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate positions it as a promising candidate for further investigation in drug discovery.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the cyano methyl group is particularly critical, as it can significantly alter the electronic properties of the molecule. Advanced synthetic techniques such as cross-coupling reactions and nucleophilic substitutions are often employed to construct the desired pyrazole framework.
Evaluation of the pharmacological activity of Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate has been conducted in various in vitro and in vivo models. Preliminary studies suggest that this compound exhibits notable interactions with biological targets relevant to several diseases. For instance, its ability to modulate enzyme activity and receptor binding has been observed in cell-based assays. These findings underscore the potential therapeutic value of this molecule.
The role of computational chemistry in understanding the molecular interactions of Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate cannot be overstated. Molecular docking simulations and quantum mechanical calculations have provided valuable insights into its binding affinity and mechanism of action. These computational approaches complement experimental studies by predicting possible conformations and interactions with biological targets.
In conclusion, Benzyl N-1-(cyanomethyl)-3,5-dimethyl-1H-pyrazol-4-ylcarbamate (CAS No. 2680859-73-6) represents a significant advancement in the development of novel pharmaceutical agents. Its unique structural features and demonstrated biological activity make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing unmet medical needs.
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